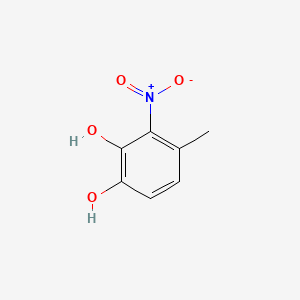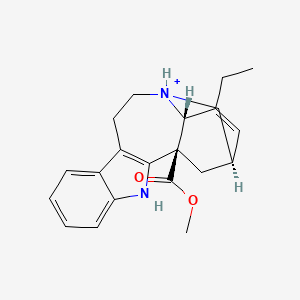
Catharanthine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catharanthine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of catharanthine. Catharanthine is a terpene indole alkaloid produced by the medicinal plant Catharanthus roseus and Tabernaemontana divaricata. It is one of the two precursors that form vinblastine, the other being vindoline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Catharanthine can be synthesized through various methods, including biosynthesis in engineered yeast strains. For instance, an engineered Pichia pastoris yeast strain can produce catharanthine using methanol as a carbon feedstock . This method involves the expression of multiple enzymes responsible for the biosynthesis of catharanthine within the yeast cells.
Industrial Production Methods: Industrial production of catharanthine often involves the extraction from Catharanthus roseus. The plant is rich in alkaloids, including catharanthine and vindoline, which are key components in the synthesis of anticancer substances vinblastine and vincristine . The extraction process typically involves the use of solvents to isolate the alkaloids from the plant material.
Analyse Chemischer Reaktionen
Types of Reactions: Catharanthine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of more complex compounds such as vinblastine.
Common Reagents and Conditions: Common reagents used in the reactions involving catharanthine include oxidizing agents, reducing agents, and catalysts. For example, the biosynthesis of catharanthine in yeast involves the use of methanol as a carbon feedstock .
Major Products Formed: The major products formed from the reactions involving catharanthine include vinblastine and vincristine, which are potent anticancer drugs .
Wissenschaftliche Forschungsanwendungen
Catharanthine has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, catharanthine is a component of the anticancer drug vinblastine, which disrupts the cell cycle by interfering with mitotic spindle formation . It also has applications in the study of apoptosis and autophagy in cancer cells . In industry, catharanthine is used in the production of anticancer drugs through biosynthetic methods involving engineered yeast strains .
Wirkmechanismus
Catharanthine exerts its effects by disrupting the cell cycle and interfering with mitotic spindle formation. It inhibits phosphodiesterase activity and elevates intracellular cyclic adenosine monophosphate levels, which activate adenosine monophosphate-activated protein kinase as a tumor suppressor . Additionally, catharanthine activates autophagy signaling pathways and induces autophagic necrosis by inhibiting the mechanistic target of rapamycin .
Vergleich Mit ähnlichen Verbindungen
Catharanthine is similar to other terpene indole alkaloids such as vindoline, vinblastine, and vincristine. These compounds share similar biosynthetic pathways and pharmacological activities. catharanthine is unique in its ability to disrupt the cell cycle and induce autophagy . Vindoline, on the other hand, is another precursor of vinblastine and vincristine and is also derived from Catharanthus roseus .
List of Similar Compounds:- Vindoline
- Vinblastine
- Vincristine
Eigenschaften
Molekularformel |
C21H25N2O2+ |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
methyl (1R,15R,18R)-17-ethyl-3-aza-13-azoniapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/p+1/t13-,19+,21-/m0/s1 |
InChI-Schlüssel |
CMKFQVZJOWHHDV-NQZBTDCJSA-O |
Isomerische SMILES |
CCC1=C[C@H]2C[C@]3([C@@H]1[NH+](C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Kanonische SMILES |
CCC1=CC2CC3(C1[NH+](C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




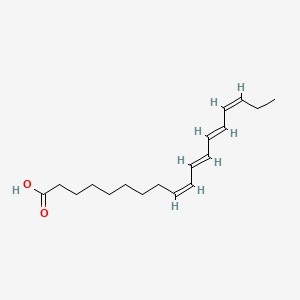

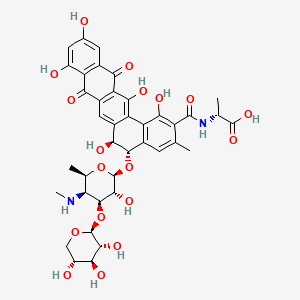
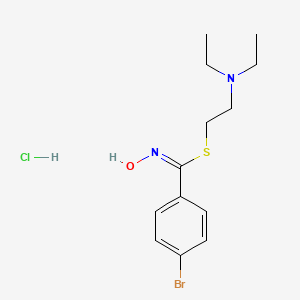


![(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
![2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B1239317.png)
![3-{2-[6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethenyl}furan-2(5H)-one](/img/structure/B1239319.png)
![(E)-6-[2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1239320.png)

